molecular formula C13H26N2O2 B2641670 tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate CAS No. 1784045-77-7

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate

Cat. No. B2641670
M. Wt: 242.363
InChI Key: SEDVWISXOJNMEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H & 13C NMR, LCMS spectroscopic studies, and single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a solution of N-tert-butoxycarbonyl-piperazin, triethylamine, and chloroethylamine in dimethylformamide was stirred at room temperature for 72 hours .

Scientific Research Applications

Synthesis and Chemical Applications

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is used as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. This process involves several steps like SN2 substitution and borohydride reduction, showcasing its role in complex chemical syntheses (Chen Xin-zhi, 2011).

Biological and Medical Research

  • Protein Research

    O-tert-Butyltyrosine, an analog, acts as an NMR tag for high-molecular-weight systems and facilitates measurements of ligand binding affinities in proteins. It presents a unique NMR signal, advantageous in protein research, such as observing resonances in large protein structures and quantifying ligand-protein interactions (Wan-Na Chen et al., 2015).

  • Synthesis of Amines

    N-tert-Butanesulfinyl imines, related compounds, are versatile intermediates in the asymmetric synthesis of amines. They are valuable in synthesizing a wide range of enantioenriched amines, crucial for developing pharmaceuticals and other bioactive molecules (J. Ellman et al., 2002).

  • Anticancer Drug Development

    Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another analog, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization are crucial in developing effective anticancer drugs that can overcome resistance issues (Binliang Zhang et al., 2018).

Material Science and Engineering

  • Solar Cell Technology: In the context of dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly improves cell performance. This improvement is attributed to a shift in the TiO2 band edge and an increase in electron lifetime, demonstrating the compound's role in enhancing renewable energy technologies (G. Boschloo et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, N-tert-butoxycarbonyl-piperazin, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate” and similar compounds could involve their use in the development of new drugs, polymer chemistry, and bioconjugation. Additionally, they could be used as building blocks in the synthesis of several novel organic compounds .

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14)6-8-15(10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDVWISXOJNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate

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